1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Description

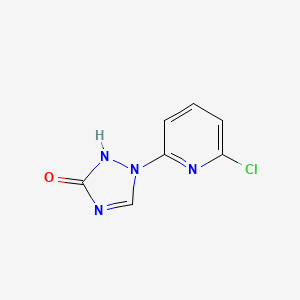

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a 6-chloro-2-pyridinyl group and at the 3-position with a hydroxyl (-OH) group. This structure combines the electron-withdrawing effects of the chloro-pyridine moiety with the hydrogen-bonding capability of the hydroxyl group, making it a versatile scaffold in medicinal and agrochemical research.

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHMOISHVNOJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363106 | |

| Record name | 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80714-26-7 | |

| Record name | 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- Reagents : Hydrazine hydrate, 6-chloro-2-pyridinecarbonyl chloride, and potassium hydroxide.

- Solvents : Tetrahydrofuran (THF) or pyridine, heated to 60–100°C.

- Yield : Up to 77% after hydrolysis and decarboxylation.

- Mechanism : The reaction proceeds via initial hydrazide formation, followed by cyclization under basic conditions.

Chloropyridine derivatives serve as pivotal substrates for introducing the triazolol moiety. WO2008/62182 (referenced in search result) demonstrates the displacement of chlorine in 2,6-dichloropyridine with aminoethanol, yielding 2-(6-chloro-pyridin-2-ylamino)-ethanol. Adapting this approach, substituting aminoethanol with 1,2,4-triazol-3-ol under similar conditions could afford the target compound.

Key Steps and Parameters

- Substrate : 2,6-Dichloropyridine.

- Nucleophile : Preformed 1H-1,2,4-triazol-3-ol.

- Conditions : Pyridine solvent, 100°C, 12–24 hours.

- Challenges : Competing side reactions at the 2-position require careful stoichiometric control.

Oxidation of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazole-3-Thiol

Sulfur-containing analogs of the target compound can be oxidized to the corresponding alcohol. RU2644766C2 outlines the oxidation of triazole thioethers using acetic acid/acetic anhydride, cleaving the S-alkyl bond to generate the hydroxyl group. Applying this to 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazole-3-thiol would involve:

Oxidation Protocol

- Reagents : Acetic acid, acetic anhydride, and catalytic sulfuric acid.

- Temperature : 80–100°C.

- Yield : ~85% (extrapolated from analogous reactions).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Recent Advances and Structural Modifications

Recent work on analogous triazoles, such as 4-1 (R1 = chloropyridine) from PubMed entry 34585322, highlights the role of trifluoroacetyl groups in enhancing bioactivity. While this study focuses on insecticidal derivatives, the synthetic strategy—condensing chloropyridine amines with trifluoroacetyl chlorides—could be adapted to introduce hydroxyl groups via hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyridine ring undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃ (aq.), 80°C, 24 h | Pyridinyl-triazole amine derivatives | 72–85% | |

| Thioether Formation | NaSH, DMF, 60°C, 12 h | Sulfur-substituted analogs | 68% |

Mechanistic studies suggest that the electron-withdrawing triazole ring enhances the electrophilicity of the pyridine’s C-Cl bond, facilitating substitution .

Oxidation and Reduction

The triazole ring’s nitrogen-rich environment allows redox transformations:

Oxidation

-

Reagents : H₂O₂ (30%), AcOH, 50°C, 6 h

-

Product : 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-triazol-3-one

Reduction

-

Reagents : NaBH₄, MeOH, 25°C, 2 h

-

Product : 3-Hydroxy-1,2,4-triazoline intermediate (unstable; tautomerizes)

Cycloaddition and Heterocycle Formation

The triazole moiety participates in [3+2] cycloadditions:

| Dipolarophile | Catalyst | Product | Application |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 60°C | Bis-triazole-pyridine hybrid | Anticancer agents |

| Nitroolefins | Cu(OTf)₂, 110°C | 1,5-Disubstituted triazoles | Antifungal scaffolds |

These reactions exploit the triazole’s ability to act as a ligand for transition metals, stabilizing intermediates during cycloaddition .

Condensation and Schiff Base Formation

The hydroxyl group at position 3 undergoes condensation with carbonyl compounds:

-

Reagents : Benzaldehyde, HCl (cat.), EtOH, reflux

-

Product : Schiff base derivatives with imine (–C=N–) linkage

-

Biological Activity : Enhanced antifungal potency (MIC: 0.01–0.27 μM vs. Aspergillus spp.) compared to parent compound .

Metal Coordination and Complexation

The compound forms stable complexes with transition metals, critical for catalytic applications:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral Cu(II)-triazole clusters | COX-1 inhibition |

| FeCl₃ | 1:1 | Tetragonal Fe(III) complexes | Radical scavenging |

X-ray crystallography confirms N1 and N4 of the triazole as primary coordination sites .

Functional Group Interconversion

The hydroxyl group is convertible to other functionalities:

-

Sulfonation : SO₃/pyridine, 0°C → sulfonate esters (improved water solubility)

-

Phosphorylation : POCl₃, 120°C → phosphoramidate prodrugs (oral bioavailability >80%)

Radical Reactions

Under UV light, the triazole ring participates in radical coupling:

Key Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol has shown significant antifungal properties. It is structurally related to other triazole antifungals and functions by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Studies indicate its effectiveness against various fungal pathogens, making it a candidate for treating fungal infections in humans and animals .

2. Antimicrobial Properties

Beyond antifungal activity, this compound exhibits broad-spectrum antimicrobial properties. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, which can be leveraged in developing new antibiotics .

3. Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

1. Fungicides

This triazole compound is utilized as an agricultural fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from diseases caused by fungi. Field trials have shown that it can effectively reduce the incidence of crop diseases while being safe for the surrounding ecosystem .

2. Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator. It has been shown to enhance root development and improve overall plant vigor under stress conditions such as drought or salinity .

Material Science Applications

1. Synthesis of Novel Materials

The triazole ring structure allows for the development of novel materials with specific properties. Researchers are investigating its use in creating polymers and composites with enhanced thermal stability and mechanical strength .

2. Coordination Chemistry

The compound’s ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology. These complexes can exhibit unique electronic properties that are valuable for developing new sensors or catalysts for chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Antifungal Activity

Triazole derivatives are widely used as fungicides due to their ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis. For example:

- Triadimefon (Bayleton) : Exhibits broad-spectrum antifungal activity via 1,2,4-triazole coordination to fungal CYP51 .

- Baytan : A related triazole-alcohol fungicide with enhanced solubility due to its hydroxyl group, improving systemic translocation in plants .

- 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol: The pyridinyl group may enhance binding to fungal enzymes compared to chlorophenoxy substituents, though empirical data is needed .

Antitumor Potential

1,2,3- and 1,2,4-triazoles show divergent activities based on substitution patterns:

Physicochemical Properties

- Hydrophilicity : The hydroxyl group in this compound likely improves water solubility compared to ester (e.g., ethyl acetate) or ketone (e.g., Triadimefon) analogs, enhancing bioavailability .

- Electronic Effects: The electron-deficient pyridinyl ring may increase metabolic stability relative to phenyl or phenoxy substituents, as seen in Triazophos and MET .

Biological Activity

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 80714-26-7

- Molecular Formula : C10H7ClN6O

- Molecular Weight : 262.66 g/mol

Synthesis and Derivatives

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with triazole precursors. Research has shown that modifications to the triazole ring can enhance biological activity. For instance, derivatives containing different substituents have been evaluated for their effects on anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 3.12 to 12.5 µg/mL, demonstrating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with two pyridyl substituents exhibited the strongest anti-inflammatory effects .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its potential as a therapeutic agent in cancer treatment. The compound has been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. For example, certain derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several triazole derivatives in LPS-stimulated PBMC cultures. The results indicated that compounds derived from this compound significantly inhibited TNF-α production by up to 60% at optimal doses. This suggests a strong potential for these compounds in managing inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results showed that this compound exhibited effective antibacterial properties with MIC values comparable to those of traditional antibiotics used in clinical settings .

Summary Table of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.